3-Chloro-L-alanine Hydrochloride
Overview
Description
Beta-Chloro-L-alanine hydrochloride: is a synthetic amino acid derivative with the chemical formula C3H6ClNO2·HCl. It is known for its role as an inhibitor of alanine aminotransferase, an enzyme involved in amino acid metabolism. This compound has significant applications in biochemical research and is used to study enzyme mechanisms and protein synthesis.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-L-alanine Hydrochloride is the enzyme L-alanine aminotransferase (ALAT) . This enzyme plays a crucial role in the metabolism of the amino acid alanine, which is involved in various physiological processes such as protein synthesis and energy production.
Mode of Action
This compound acts as an inhibitor of L-alanine aminotransferase . By binding to this enzyme, it prevents the conversion of L-alanine, thereby inhibiting L-alanine production. This results in an impairment of D-glucose uptake of cells .
Biochemical Pathways
The inhibition of L-alanine aminotransferase by this compound affects the alanine, glucose, and pyruvate metabolic pathways. Alanine is a key amino acid that is used in the body to process the products of glucose breakdown and protein synthesis. By inhibiting the production of L-alanine, this compound disrupts these metabolic pathways, leading to a decrease in energy production and protein synthesis .
Result of Action
The inhibition of L-alanine aminotransferase by this compound leads to a suppression of tumor progression in lung carcinoma . This is likely due to the compound’s impact on energy production and protein synthesis, which are critical for cell growth and proliferation.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as other drugs or metabolites, could potentially interact with this compound and alter its effects
Biochemical Analysis
Biochemical Properties
3-Chloro-L-alanine Hydrochloride is recognized for its role in biochemical reactions. It is known to be an inhibitor of the enzyme alanine aminotransferase (ALAT) . This interaction with ALAT can lead to the suppression of tumor progression in lung carcinoma .
Cellular Effects
The effects of this compound on cells are significant. It inhibits L-alanine production and impairs D-glucose uptake of LLC1 Lewis lung carcinoma cells . This impact on cell function can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with the enzyme ALAT, inhibiting its function . This interaction can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with the enzyme ALAT
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Chloro-L-alanine hydrochloride can be synthesized through the chlorination of L-alanine. The process involves the reaction of L-alanine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the beta position. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of beta-Chloro-L-alanine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Beta-Chloro-L-alanine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of beta-Chloro-L-alanine hydrochloride can be achieved using reducing agents such as sodium borohydride to yield the corresponding amino alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Beta-hydroxy-L-alanine, beta-amino-L-alanine, or beta-thio-L-alanine.
Oxidation: Beta-oxo-L-alanine.
Reduction: Beta-amino alcohol derivatives.
Scientific Research Applications
Beta-Chloro-L-alanine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: The compound is employed in the inhibition of alanine aminotransferase to investigate metabolic pathways and enzyme functions.
Comparison with Similar Compounds
Beta-Chloro-D-alanine hydrochloride: An enantiomer of beta-Chloro-L-alanine hydrochloride with similar inhibitory effects on alanine aminotransferase.
L-Cycloserine: Another amino acid derivative that inhibits alanine racemase and is used in the treatment of tuberculosis.
3-Chloro-L-alanine-15N: A labeled isotope of beta-Chloro-L-alanine used in tracer studies and metabolic research.
Uniqueness: Beta-Chloro-L-alanine hydrochloride is unique due to its specific inhibition of alanine aminotransferase, making it a valuable tool in studying amino acid metabolism and enzyme functions. Its ability to suppress tumor progression in lung carcinoma further highlights its potential therapeutic applications .
Properties
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017432 | |
Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51887-89-9 | |
Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Chloro-L-alanine Hydrochloride highlighted in the provided research?
A1: The research primarily focuses on the use of this compound as a synthetic building block. Specifically, it serves as a crucial intermediate in the synthesis of L-selenocystine. [] This is achieved through a seleno-reaction under alkaline conditions, highlighting its reactivity and importance in producing this biologically relevant seleno-amino acid. []
Q2: Besides its use in L-selenocystine synthesis, is this compound involved in other chemical reactions relevant to natural product synthesis?
A2: Yes, while not directly discussed in the context of L-selenocystine production, this compound plays a role in synthesizing other naturally occurring compounds. For instance, it acts as a reagent in the synthesis of trans-S-1-propenyl-L-cysteine, a precursor to flavor compounds found in onions (Allium cepa). [] This synthesis involves a reductive cleavage of the carbon-sulfur bond in a vinylsulfide compound, followed by alkylation with this compound. [] This example further demonstrates the versatility of this compound in constructing diverse, biologically relevant molecules.
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